2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
2,5-Dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core. This structure is characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5 of the pyrimidinone ring. The substituents at positions 2 (methyl), 5 (methyl), and 6 (3-phenylprop-2-en-1-yl) contribute to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2,5-dimethyl-6-(3-phenylprop-2-enyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-12-11-16-18-13(2)15(17(21)20(16)19-12)10-6-9-14-7-4-3-5-8-14/h3-9,11,19H,10H2,1-2H3 |
InChI Key |
RYQLCMMYFFBPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Friedel–Crafts Acylation: The initial step involves the acylation of 1,4-dimethylbenzene to form a ketone intermediate.
Claisen–Schmidt Condensation: The ketone intermediate is then subjected to a Claisen–Schmidt condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone derivative.
Cyclization: The chalcone derivative undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core is prone to nucleophilic substitution, particularly at reactive positions. For example, chlorination of the core followed by substitution with nucleophiles like morpholine has been demonstrated in similar pyrazolo[1,5-a]pyrimidine derivatives .
Oxidation Reactions
The allyl group (3-phenylprop-2-en-1-yl) in the substituent undergoes oxidation to form carbonyl derivatives. Common oxidizing agents like hydrogen peroxide or potassium permanganate can achieve this transformation.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxidation | Peroxides (e.g., mCPBA) | Formation of epoxide at the double bond |
| Ketone formation | KMnO₄, acidic conditions | Oxidation of the allyl group to a ketone |
Reduction Reactions
The double bonds in the allyl substituent and the pyrazolo[1,5-a]pyrimidine core can be hydrogenated. Sodium borohydride or lithium aluminum hydride may reduce carbonyl groups to alcohols.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂, Pd/C catalyst | Reduction of double bonds to single bonds |
| Carbonyl reduction | NaBH₄, methanol | Conversion of ketones to secondary alcohols |
Coupling Reactions
The allyl group’s terminal double bond enables catalytic coupling reactions, such as Heck or Suzuki coupling, to introduce new substituents.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Heck coupling | Palladium catalyst, aryl halides | Introduction of aryl groups at the allyl position |
| Suzuki coupling | Boronic acids, Pd catalyst | Formation of biaryl compounds |
Cyclization and Annulation
The compound’s heterocyclic core can participate in cyclization reactions, though specific pathways depend on substituent positioning and reaction conditions.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Heterocyclic expansion | Acid/base catalysts | Formation of fused ring systems |
Research Insights
-
Selectivity in Substitution : Chlorine at position 7 of the pyrazolo[1,5-a]pyrimidine core exhibits high reactivity, enabling selective substitution over other positions .
-
Biological Implications : Oxidized or reduced derivatives may exhibit altered bioactivity, such as kinase inhibition or receptor modulation, relevant to therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents. Its molecular formula is and its molecular weight is . The compound's IUPAC name is 2,5-dimethyl-6-(3-phenylprop-2-enyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one.
Anticancer Potential
Recent studies have indicated that compounds from the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. A related study reported an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, suggesting its potential as an anticancer agent.
Kinase Inhibition
The compound shows promise in inhibiting specific kinases involved in cell signaling pathways:
- Aurora Kinases : Similar pyrazolo derivatives have been shown to inhibit aurora kinases, which are crucial for cell division and often overexpressed in cancer cells.
Phosphodiesterase Inhibition
Some derivatives of this compound selectively inhibit phosphodiesterase enzymes:
- Inflammatory Responses : This inhibition suggests potential applications in treating inflammatory diseases by modulating cyclic nucleotide levels.
Antimicrobial and Antioxidant Properties
Research indicates that pyrazole derivatives possess notable antimicrobial and antioxidant activities:
- Antimicrobial Assays : Compounds from the same family have exhibited broad-spectrum antimicrobial effects against various bacteria and fungi.
- Antioxidant Activity : These compounds have demonstrated efficacy in scavenging free radicals, contributing to their antioxidant properties.
Case Studies
Several case studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Aurora Kinase Inhibition
A study focused on the inhibition of aurora kinases highlighted that certain derivatives could effectively reduce tumor growth in vivo by targeting these kinases.
Cytotoxicity Against Cancer Cells
Another study assessed the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Methoxy groups () and chloro substituents () modulate electronic environments, affecting binding to biological targets.
Physicochemical Properties
- Solubility : Hydroxyethyl-substituted analogues () exhibit higher aqueous solubility than the target compound’s propenyl group.
- Stability : The propenyl group may introduce isomerization or oxidative instability compared to saturated chains (e.g., ethyl in ).
- Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving structural details, including isomerism and packing effects.
Methodological Considerations
Biological Activity
Overview
2,5-Dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for interaction with various biological targets, making it a candidate for further research into therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O |
| Molecular Weight | 279.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | RYQLCMMYFFBPMA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act on various receptors and enzymes involved in cellular signaling pathways. For instance, studies have shown that it can selectively inhibit certain serotonin receptors, which are implicated in mood regulation and cognitive functions .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have reported IC50 values ranging from 2.6 to 34.9 μM against A549 (lung cancer), MDA-MB-231 (breast cancer), and DU145 (prostate cancer) cell lines . These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition observed in agar diffusion assays suggests that it could be a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Variations in substituent groups on the phenylprop-2-en-1-yl moiety have been correlated with changes in potency against target receptors and enzymes. For example, larger or more electron-withdrawing groups tend to enhance receptor binding affinity .
Case Studies
Case Study 1: Anticancer Activity
In a study conducted by Yong et al., a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these derivatives, the compound exhibited notable cytotoxicity against MDA-MB-231 cells with an IC50 value of 27.6 μM. The study highlighted the importance of the substituent size and position in determining the overall potency of the compounds .
Case Study 2: Antimicrobial Evaluation
Another study focused on synthesizing new derivatives based on pyrazolo structures and evaluating their antimicrobial activities against various bacterial strains. The results indicated that certain derivatives exhibited stronger antibacterial effects than conventional antibiotics like ciprofloxacin .
Q & A
Q. What synthetic methodologies are most effective for preparing 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted pyrazole precursors and α,β-unsaturated carbonyl compounds. Key steps include:
- Solvent selection : Pyridine or ethanol under reflux (5–6 hours) to promote cyclization .
- Catalysts : Acidic or basic conditions (e.g., KHSO₄ in aqueous media) to enhance regioselectivity and yield .
- Precursor functionalization : For example, coupling 3-amino-4,5-dimethylpyrazole with cinnamaldehyde derivatives to introduce the 3-phenylpropenyl group .
- Yield optimization : Purification via recrystallization (e.g., ethanol or dioxane) improves purity, with typical yields ranging from 62% to 86% depending on substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm core structure .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 320–350) and fragmentation patterns validate molecular weight and substituent integrity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential kinase inhibition?
Methodological Answer:
- Functional group modification : Synthesize analogs with variations at positions 2, 5, and 6 (e.g., replacing methyl with ethyl or phenyl groups) to assess steric/electronic effects on binding .
- Biological assays :
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with Trk receptor active sites .
Q. How can contradictory data on synthetic yields or regioselectivity be resolved?
Methodological Answer:
- Parameter variation : Systematically adjust reaction time, temperature, or solvent polarity (e.g., DMF vs. ethanol) to identify optimal conditions .
- Catalyst screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to control regioselectivity in cyclization steps .
- Mechanistic studies : Use ¹H NMR kinetics or DFT calculations to map reaction pathways and identify rate-limiting steps .
Q. What experimental designs are suitable for studying environmental degradation or bioaccumulation?
Methodological Answer:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC-MS .
- Biotic transformation : Incubate with soil microbiota (e.g., OECD 307 guideline) to identify metabolites (e.g., hydroxylated or demethylated derivatives) .
- Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) to determine EC₅₀ values .
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers and quantify optical purity .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce stereoselectivity .
- Circular dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT) .
Q. What strategies mitigate byproduct formation during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Protecting groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) groups during alkylation/acylation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) to minimize side reactions like over-oxidation .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving selectivity for target products .
Q. How can computational methods predict metabolic pathways or toxicity?
Methodological Answer:
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to simulate phase I/II metabolism (e.g., CYP450 oxidation) .
- QSAR modeling : Train models on datasets of pyrazolo-pyrimidine derivatives to correlate structural features with hepatotoxicity or mutagenicity .
- Molecular dynamics : Simulate binding to hERG channels to assess cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
